2-amino-7-chloro-3H-quinazolin-4-one
Description
Significance of the Quinazolinone Scaffold in Research Chemistry
The quinazolinone scaffold, a fused heterocyclic system combining a benzene (B151609) ring and a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The structural versatility and synthetic accessibility of the quinazolinone core have made it a focal point for the development of new drugs. nih.gov
Researchers have extensively demonstrated that molecules incorporating the quinazolinone moiety exhibit significant biological effects. mdpi.comnih.gov These activities are diverse, highlighting the scaffold's broad therapeutic potential. nih.gov The stability of the quinazolinone ring to metabolic processes like oxidation and reduction further enhances its appeal as a foundational element in drug design. researchgate.net Consequently, this scaffold is found in numerous natural alkaloids and is a key component of several commercially available drugs. nih.govresearchgate.netaurigeneservices.com
Table 1: Reported Biological Activities of the Quinazolinone Scaffold
| Biological Activity | Reference |
|---|---|
| Anticancer / Antitumor | mdpi.comnih.govresearchgate.netmdpi.com |
| Anti-inflammatory | mdpi.comnih.govresearchgate.net |
| Antibacterial / Antimicrobial | nih.govresearchgate.netnih.gov |
| Antifungal | mdpi.commdpi.comresearchgate.net |
| Antiviral (including Anti-HIV) | nih.govmdpi.comresearchgate.net |
| Anticonvulsant | researchgate.netrsc.org |
| Antihypertensive | nih.govresearchgate.net |
| Antimalarial | nih.govresearchgate.net |
| Antioxidant | researchgate.netmdpi.com |
Historical Context of Quinazolinone Research
The history of quinazolinone chemistry dates back to the 19th century. The first synthesis of a related quinazoline (B50416) derivative was reported in 1869 by Griess, who prepared it through the reaction of anthranilic acid and cyanogen. nih.govnih.govwisdomlib.org This initial discovery laid the groundwork for future explorations into this class of compounds.
Significant advancements followed in the early 20th century, with Gabriel synthesizing quinazoline derivatives in 1903. nih.gov Over the subsequent decades, chemists developed various synthetic methodologies, such as the Niementowski, Grimmel, Guinther, and Morgan syntheses, which facilitated more accessible and varied production of quinazolinone derivatives. nih.govresearchgate.net This expansion of synthetic routes spurred increased investigation into the biological and pharmacological properties of these molecules, cementing their importance in medicinal chemistry. nih.govresearchgate.net
Rationale for Investigating 2-Amino-7-chloro-3H-quinazolin-4-one Derivatives
The scientific interest in this compound is based on the established principles of medicinal chemistry, where structural modifications to a proven scaffold are used to develop new agents with enhanced or novel activities. wisdomlib.org The rationale for focusing on this specific substitution pattern is multifaceted.
First, the quinazolinone core itself is a well-validated pharmacophore with a wide range of biological activities. researchgate.netaurigeneservices.com Second, the introduction of specific substituents at defined positions on this core is a key strategy for modulating pharmacological effects. researchgate.net Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, 7, and 8 can significantly influence the biological profile of the resulting molecule. researchgate.netresearchgate.net
The presence of a primary amino group at the 2-position is of particular interest. While the broader quinazolinone class has been extensively studied, 2-aminoquinazolinones are a less explored subclass, offering opportunities for discovering novel biological functions. researchgate.net The chloro-substituent at the 7-position, an electron-withdrawing group, can alter the molecule's physicochemical properties, potentially influencing its binding affinity to biological targets and its pharmacokinetic behavior. The combination of these specific functional groups creates a unique molecular architecture for exploring new therapeutic possibilities.
Overview of Research Areas for the Chemical Compound
Research efforts focusing on derivatives of this compound have been concentrated primarily in the areas of antiviral and anticancer agent development, alongside advancements in synthetic chemistry.
Antiviral Research: A significant area of investigation has been the potential of these compounds as antiviral agents. Notably, derivatives of this compound have been synthesized and evaluated as inhibitors of SARS-CoV-2. nih.gov In one study, researchers developed a series of N-acetylated derivatives that demonstrated potent inhibitory activity against the virus in cell-based assays. nih.gov These findings underscore the potential of this specific chemical scaffold in the development of new antiviral therapies. nih.gov
Table 2: In Vitro Anti-SARS-CoV-2 Activity of Selected this compound Derivatives
| Compound | Description | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 2a | N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide | 0.33 | >25 | >75.8 |
| 2b | N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide | 0.29 | >25 | >86.2 |
| 2c | N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide | 0.11 | >25 | >227.3 |
Data sourced from Jo et al., 2022. nih.gov
Anticancer Research: Given the well-documented anticancer properties of the quinazolinone scaffold, derivatives of this compound are logical candidates for anticancer drug discovery. bohrium.comnih.gov Research on closely related analogues, such as 7-chloro-3-[substituted]-2-phenyl quinazolin-4(3H)-ones, has shown in-vivo anticancer activity. researchgate.net Similarly, other 7-chloro-quinazolinone derivatives have been synthesized and investigated for their potential as cytotoxic agents. nih.gov These studies provide a strong basis for the continued exploration of this compound derivatives as potential antiproliferative agents.
Synthetic Chemistry: The development of efficient and versatile synthetic methods for producing libraries of 2-amino-3-substituted quinazolinones is another active research area. aurigeneservices.com Novel multi-component reaction strategies have been developed to construct these important building blocks from simple starting materials. aurigeneservices.com Such synthetic advancements are crucial as they enable the rapid generation of diverse derivatives for high-throughput screening and further pharmacological evaluation.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-7-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQNXSWNEYAFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290525 | |
| Record name | 2-Amino-7-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-18-9 | |
| Record name | 2-Amino-7-chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 7 Chloro 3h Quinazolin 4 One and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of the 2-amino-7-chloro-3H-quinazolin-4-one core often rely on cyclocondensation and ring annulation reactions from readily available starting materials.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones. These reactions typically involve the formation of the heterocyclic ring in a single step from two or more components. A common precursor for the synthesis of 7-chloro-substituted quinazolinones is 2-amino-4-chlorobenzoic acid or its derivatives. nih.govrsc.org
One prevalent method involves the reaction of 2-amino-4-chlorobenzamide (B1281268) with orthoesters in the presence of an acid catalyst. organic-chemistry.org This approach allows for the introduction of various substituents at the 2-position of the quinazolinone ring, depending on the orthoester used. For instance, the reaction of 2-amino-4-chlorobenzamide with triethyl orthoacetate or triethyl orthobenzoate in refluxing ethanol (B145695) with acetic acid yields 7-chloro-2-methylquinazolin-4(3H)-one and 7-chloro-2-phenylquinazolin-4(3H)-one, respectively. organic-chemistry.org
Another significant cyclocondensation strategy is the reaction of 2-amino-4-chlorobenzoic acid with cyanamide (B42294). This method directly furnishes the 2-amino-substituted quinazolinone. The reaction is typically heated to achieve cyclization and formation of the desired product. A related approach involves the use of N-substituted cyanamides to introduce substituents on the 2-amino group. For example, reacting 2-amino-4-chlorobenzoic acid with N-(3,5-dichlorophenyl)cyanamide in the presence of chlorotrimethylsilane (B32843) in tert-butanol, followed by treatment with aqueous ethanolic sodium hydroxide, leads to the formation of 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one. rsc.org
| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield | Reference |
| 2-Amino-4-chlorobenzamide | Triethyl orthoacetate | Acetic acid, absolute ethanol, 110 °C, 24 h | 7-Chloro-2-methylquinazolin-4(3H)-one | - | organic-chemistry.org |
| 2-Amino-4-chlorobenzamide | Triethyl orthobenzoate | Acetic acid, absolute ethanol, 110 °C, 24 h | 7-Chloro-2-phenylquinazolin-4(3H)-one | - | organic-chemistry.org |
| 2-Amino-4-chlorobenzoic acid | N-(3,5-dichlorophenyl)cyanamide | Chlorotrimethylsilane, t-BuOH, 60°C; then NaOH, EtOH/H₂O, 110°C | 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 58% | rsc.org |
| 2-Amino-4-chlorobenzoic acid | N-(3,5-difluorophenyl)cyanamide | Chlorotrimethylsilane, t-BuOH, 60°C; then NaOH, EtOH/H₂O, 110°C | 7-Chloro-2-((3,5-difluorophenyl)amino)quinazolin-4(3H)-one | 58% | rsc.org |
Ring Annulation Strategies
Ring annulation involves the formation of a new ring onto an existing one. In the context of this compound synthesis, this can be viewed as the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. A common strategy begins with a 2-amino-4-chlorobenzonitrile (B1265954) or a 2-amino-4-chlorobenzamide, which is first acylated or otherwise modified to introduce the necessary precursors for the quinazolinone ring, followed by an intramolecular cyclization step. nih.gov
For example, the synthesis can proceed via an intermediate N-acyl-2-amino-4-chlorobenzamide, which upon heating or treatment with a dehydrating agent, undergoes cyclization to form the quinazolinone ring. While specific examples detailing this for the 2-amino-7-chloro variant are less common in broad literature, the general principle is well-established for quinazolinone synthesis. nih.gov
Modern and Advanced Synthetic Strategies
More contemporary approaches to the synthesis of this compound and its derivatives often employ metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance.
Metal-Catalyzed Synthesis
Palladium catalysis has been extensively used for the synthesis of quinazolinones. nih.govresearchgate.net These reactions often involve cross-coupling and carbonylation reactions. A notable palladium-catalyzed approach is the four-component carbonylative coupling reaction. For instance, 2-bromoanilines can react with trimethyl orthoformate, amines, and carbon monoxide in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable ligand to yield 4(3H)-quinazolinones. nih.gov While not explicitly demonstrated for the 7-chloro-2-amino variant, this methodology offers a convergent and efficient route.
Another palladium-catalyzed method involves the cyclocarbonylation of o-iodoanilines with imidoyl chlorides, which proceeds via the in situ formation of an amidine followed by CO insertion and cyclization. nih.gov This allows for the synthesis of a variety of substituted quinazolin-4(3H)-ones.
| Starting Material 1 | Starting Material 2 | Catalyst | Reagents and Conditions | Product | Yield | Reference |
| o-Iodoanilines | Imidoyl chlorides | Pd(OAc)₂ | CO, K₂CO₃, DMF, 100 °C | Substituted quinazolin-4(3H)-ones | 63-91% | nih.gov |
| 2-Bromoanilines | Trimethyl orthoformate, Amines | Pd(OAc)₂/BuPAd₂ | CO (10 bar), N,N-diisopropylethylamine, 1,4-dioxane (B91453), 100 °C | 4(3H)-quinazolinones | Good | nih.gov |
| o-Nitrobenzamides | Alcohols | Pd(dppf)Cl₂ | K₂CO₃, p-xylene, 140 °C | 2-Substituted quinazolin-4(3H)-ones | Moderate to high | nih.govrsc.org |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of quinazolinones. rsc.org A significant approach is the Ullmann cross-coupling reaction. For the synthesis of 2-amino-quinazolin-4(3H)-ones, this can involve the coupling of a 2-halo-N-phenylbenzamide with cyanamide using a copper catalyst. nih.gov For example, 2-bromo-N-phenylbenzamide derivatives can be reacted with cyanamide in the presence of copper iodide and a base like potassium tert-butoxide in DMSO to afford 2-amino-3-substituted-quinazolin-4(3H)-ones. nih.gov
Another copper-catalyzed method involves the reaction of 2-aminobenzonitriles with benzyl (B1604629) alcohols, using air as the oxidant, to produce substituted quinazolinones. rsc.org This tandem oxidative synthesis is efficient and tolerates a variety of functional groups.
| Starting Material 1 | Starting Material 2 | Catalyst | Reagents and Conditions | Product | Yield | Reference |
| 2-Bromo-N-phenylbenzamide | Cyanamide | CuI | KOBuᵗ, DMSO, air | 2-Amino-3-substituted-quinazolin-4(3H)-ones | - | nih.gov |
| N-(quinolin-8-yl)benzamide | Benzamidine hydrochloride | Cu(OAc)₂ | K₂CO₃, DMSO, 110 °C, air | 7-Chloro-2-phenylquinazolin-4(3H)-one | 92% | rsc.org |
| 2-Aminobenzonitriles | Benzyl alcohols | CuBr | DBU, DMSO, 120 °C, air | Substituted quinazolinones | Good to excellent | rsc.org |
Iron and Manganese-Catalyzed Protocols
Recent advancements in catalysis have introduced the use of earth-abundant and less toxic metals like iron and manganese for the synthesis of quinazolin-4(3H)-ones.
Iron-Catalyzed Synthesis:
Iron(III) chloride has been effectively used as a catalyst in the synthesis of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org This method involves the reaction of isatoic anhydride (B1165640) with various amidoxime (B1450833) derivatives. The iron(III) chloride catalyst demonstrates high selectivity and efficiency, with 1,4-dioxane being the optimal solvent, leading to yields of up to 85%. organic-chemistry.org The reaction proceeds under mild conditions and is applicable to a broad range of both aryl and alkyl amidoximes. organic-chemistry.org The proposed mechanism involves selective coupling followed by decarboxylation. organic-chemistry.org
Another iron-catalyzed approach involves the reaction of 2-alkylamino N-H ketimines, catalyzed by FeCl2, for the synthesis of quinazolines. nih.gov
Manganese-Catalyzed Synthesis:
Manganese catalysis has emerged as a green and efficient alternative for synthesizing quinazoline (B50416) derivatives. Researchers have developed a method using an α-MnO2 catalyst for the synthesis of quinazolines from 2-amino-benzylamines and various alcohols, with tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This protocol is robust, and the catalyst is reusable, affording the desired products in yields ranging from 59% to 91%. nih.gov
Furthermore, a well-defined manganese(I) complex has been utilized for the acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides to produce 2-substituted quinazolines. nih.govrsc.org This reaction proceeds at 130 °C in toluene (B28343) and provides yields between 58% and 81%. nih.gov The synthetic utility of this method was demonstrated by the efficient construction of an intermediate for luotonins A, B, and E. rsc.org
The following table summarizes representative examples of iron and manganese-catalyzed synthesis of quinazolinone derivatives.
| Catalyst | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| FeCl3 | Isatoic anhydride, Amidoximes | 1,4-dioxane | 2-Substituted quinazolin-4(3H)-ones | up to 85 | organic-chemistry.org |
| α-MnO2 | 2-Amino-benzylamines, Alcohols | TBHP, Chlorobenzene | Quinazolines | 59-91 | nih.gov |
| Mn(I)-complex | 2-Amino-benzylalcohol, Primary amides | Toluene, 130 °C | 2-Substituted quinazolines | 58-81 | nih.govrsc.org |
Zinc-Catalyzed Cyclizations
Zinc, being a cost-effective and low-toxicity metal, has found application as a catalyst in organic synthesis, including the formation of quinazoline derivatives. nih.gov Anhydrous zinc chloride has been reported as an efficient catalyst for the cyclization of acyclic ureido-benzoate esters to yield quinazolinediones under mild conditions. researchgate.net This method is notable for its cost-effectiveness and time efficiency. researchgate.net
In some synthetic pathways, zinc is used as a reducing agent. For instance, in the synthesis of imidazo[1,2-c]quinazoline derivatives, a nitro group is reduced using a Zn/H+ system. nih.gov Low-valent titanium reagents, often generated using a TiCl4-Zn system, have also been employed in the synthesis of quinazoline derivatives. nih.gov
Multi-Component Coupling Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and environmental friendliness. nih.gov Several MCRs have been developed for the synthesis of quinazolin-4(one) derivatives.
One such approach involves a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions to construct substituted quinazolines. rsc.org Another versatile three-component reaction utilizes isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide, to produce 2-amino 3-substituted quinazolinones in a one-pot process. aurigeneservices.com
Furthermore, a three-component reaction of isatoic anhydride, aromatic aldehydes, and acyl hydrazines, catalyzed by N-halosulfonamides in an ethanol/water mixture, provides quinazolin-4(1H)-one derivatives in good yields. researchgate.net
Below is a table showcasing examples of multi-component reactions for the synthesis of quinazolinone derivatives.
| No. of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
| 4 | Anilines, Aromatic aldehydes, Ammonium iodide | Metal-free | Substituted quinazolines | rsc.org |
| 3 | Isatoic anhydride, Amine, N-cyano-4-methyl-N-phenylbenzenesulfonamide | LiHMDS, Reflux | 2-Amino 3-substituted quinazolinones | aurigeneservices.com |
| 3 | Isatoic anhydride, Aromatic aldehydes, Acyl hydrazines | N-halosulfonamides, EtOH/H2O, Reflux | Quinazolin-4(1H)-one derivatives | researchgate.net |
| 3 | Isatoic anhydride, Aldehyde, Ammonium acetate (B1210297) | NaOCl, Ethanol, 80-85°C | 2-Substituted Quinazolin-4(3H)-ones | derpharmachemica.com |
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for quinazolin-4-one derivatives. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient techniques. scispace.commdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of quinazolin-4(3H)-ones has greatly benefited from this technology.
For instance, the Niementowski condensation, a common method for forming the 3H-quinazolin-4-one ring from anthranilic acids and amides, which typically requires high temperatures and long reaction times, can be significantly accelerated using microwave assistance. nih.gov Similarly, microwave irradiation has been successfully employed in the Radziszewski reaction for the synthesis of quinazolinones from o-amidobenzonitriles. nih.gov
A solvent-free, microwave-assisted condensation of anthranilic amide with aldehydes or ketones using a catalytic amount of antimony(III) trichloride (B1173362) (SbCl3) provides quinazolin-4(3H)-one derivatives in good to excellent yields within minutes. scispace.comresearchgate.net Another example is the microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol, which offers a rapid and mild alternative to classical methods. nih.gov
The table below provides examples of microwave-assisted synthesis of quinazolinone derivatives.
| Starting Materials | Catalyst/Reagents/Solvent | Conditions | Product | Yield (%) | Reference |
| Anthranilic amide, Aldehydes/Ketones | SbCl3 (1 mol%) | Solvent-free, 200W, 3-5 min | Quinazolin-4(3H)-ones | 80-95 | scispace.comresearchgate.net |
| 4-Chloroquinazoline, Aryl heterocyclic amines | 2-Propanol | 60W, 20 min | N-arylheterocyclic substituted-4-aminoquinazolines | - | nih.gov |
| Anthranilic acid, Trimethyl orthoformate, Amine | Ethanol | 120°C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | - | tandfonline.comresearchgate.net |
| 2-Aminobenzonitrile, Chloroacetylchloride | - | 4 min | 2-Chloro-N-(2-cyanophenyl)acetamide | 98 | rsc.org |
| 2-(2-chlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one, Hydrazine hydrate | Pyridine | 800W, 5 min | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 87 | uin-malang.ac.id |
Ultrasonic irradiation is another green chemistry tool that enhances reaction rates and yields through the phenomenon of acoustic cavitation. nih.govtandfonline.com This technique has been successfully applied to the synthesis of quinazolinone derivatives.
Ultrasound has been used to promote the one-pot, three-component coupling reaction of isatoic anhydride, aldehydes, and amines or ammonium acetate to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net In some cases, catalysts such as Pt-MWCNTs or biobased magnetite nanoparticles are used to further enhance the efficiency of the reaction under ultrasonic conditions. researchgate.net The use of ultrasound can significantly reduce reaction times, often to as little as 15 minutes, and allows for reactions to be carried out at room temperature. researchgate.netnih.gov
A new series of 3H-quinazoline-4-thione derivatives, analogues of quinazolinones, have also been synthesized in high yields and short reaction times using ultrasonic irradiation. tandfonline.comtandfonline.com Furthermore, the synthesis of 4-tosyl quinazolines has been achieved in 30 minutes with good efficiency via a Cu-catalyzed cross-coupling reaction under ultrasonic conditions, demonstrating a significant reduction in reaction time compared to conventional methods. nih.gov
The use of water as a solvent and the development of solvent-free reaction conditions are cornerstones of green chemistry, minimizing the use of volatile and often toxic organic solvents. mdpi.comrsc.org
Aqueous Media:
The Niementowski reaction has been successfully performed in an aqueous medium under microwave irradiation, providing a green and efficient route to 2-substituted quinazolines. rsc.org Similarly, a three-component reaction for the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides has been carried out in an ethanol:water solvent system under ultrasound irradiation. nih.gov
Solvent-Free Conditions:
Solvent-free synthesis of quinazolin-4(3H)-ones has been achieved through the microwave-assisted condensation of anthranilic amide with aldehydes or ketones using SbCl3 as a catalyst. scispace.comresearchgate.net This method offers simplicity, mild reaction conditions, and high product yields. Another solvent-free approach involves the reaction of o-aminobenzamide and styrenes under catalyst-free conditions to produce quinazolinones. mdpi.com Wet zinc oxide nanopowder has also been shown to be a highly effective catalyst for the cyclization of o-aminobenzamide with aldehydes under solvent-free conditions and exposure to air. researchgate.net
Enzymatic and Photocatalytic Methods
Modern synthetic chemistry has increasingly embraced enzymatic and photocatalytic methods due to their green credentials, high efficiency, and selectivity. These approaches offer mild reaction conditions, reducing the need for harsh reagents and high temperatures often associated with traditional synthetic routes.
Enzymatic Catalysis:
The use of enzymes in the synthesis of quinazolinones is an emerging field. A notable development combines enzymatic catalysis with photocatalysis for a rapid and highly efficient synthesis of functionalized quinazolinones. nih.govacs.orgresearchgate.netacs.org In one such method, the enzyme α-Chymotrypsin is employed to catalyze the initial cyclization step. nih.govacs.orgresearchgate.netacs.org This bio-catalytic step involves the reaction between a 2-aminobenzamide (B116534) derivative and an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. nih.govacs.orgacs.org This enzymatic approach is lauded for its efficiency and the ability to proceed under mild conditions. researchgate.net While not specifically detailed for the 7-chloro-substituted analog, this methodology could be adapted by using 2-amino-4-chlorobenzamide as the starting material.
Photocatalytic Methods:
Visible-light-driven photocatalysis has gained significant traction as a sustainable tool for organic synthesis. nih.govnih.gov Several studies have demonstrated its utility in the synthesis of quinazolinone derivatives. These methods often rely on semiconductor nanoparticles, such as titanium dioxide (TiO2), which can be sensitized by natural dyes to enhance their activity in the visible spectrum. nih.govnih.gov
A one-pot, three-component reaction using a curcumin-sensitized TiO2 photocatalyst has been shown to be highly effective for producing quinazoline derivatives. nih.govnih.gov This process can achieve product yields of up to 97% within 40 minutes under visible light irradiation. nih.gov The catalyst also demonstrates excellent reusability, maintaining high efficiency over multiple cycles. nih.gov Another approach utilizes TiO2 nanoparticles synthesized via a green process using Citrus limon (lemon) juice as a capping and reducing agent. urfu.ru These biosynthesized nanoparticles have been successfully used as catalysts for the synthesis of sulfur-substituted quinazolinone derivatives under UV irradiation, with yields ranging from 79% to 91%. urfu.ru
The general mechanism for photocatalytic synthesis involves the generation of an electron-hole pair in the TiO2 semiconductor upon light absorption. These photoexcited electrons then participate in the catalytic reaction, facilitating bond formation. urfu.ru
| Photocatalyst | Reaction Type | Key Features | Reported Yields | Reference |
|---|---|---|---|---|
| Curcumin-sensitized TiO₂ | One-pot, three-component reaction | Visible light-driven, reusable catalyst, sustainable | Up to 97% | nih.govnih.gov |
| Green-synthesized TiO₂ (using Citrus limon juice) | Synthesis of sulfur-substituted quinazolinones | UV irradiation, eco-friendly catalyst synthesis | 79–91% | urfu.ru |
| Combined α-Chymotrypsin and White LED | Enzymatic cyclization followed by photocatalytic oxidation | Fast reaction (2h), high efficiency | Up to 99% | nih.govacs.org |
Oxidative Cyclization and Olefin Cleavage Reactions
Oxidative strategies provide a direct and atom-economical route to the quinazolinone core by forming key C-N and C=N bonds through oxidation processes.
Oxidative Cyclization:
Oxidative cyclization reactions typically involve the condensation of a 2-aminobenzamide with an aldehyde or alcohol, followed by an in-situ oxidation of the dihydroquinazoline (B8668462) intermediate. A variety of oxidizing systems have been developed to achieve this transformation efficiently.
An electro-oxidative method using potassium persulfate (K₂S₂O₈) as a radical surrogate has been developed for the oxidative tandem cyclization of 2-aminobenzamides with primary alcohols. nih.gov This protocol operates under undivided electrolytic conditions without the need for a transition metal or a base, representing a green and practical approach. nih.gov
Another powerful method involves the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). A PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been reported, leading to the formation of functionalized pyrrolo[1,2-a]quinazolinones. nih.gov This reaction proceeds with high regioselectivity in 2,2,2-trifluoroethanol. nih.gov
| Method | Reactants | Key Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Electro-oxidative Tandem Cyclization | 2-Aminobenzamides and primary alcohols | K₂S₂O₈, undivided electrolysis | Metal-free, base-free, room temperature | nih.gov |
| PIFA-Mediated Cyclization | 2-(3-butenyl)quinazolin-4(3Н)-ones | PIFA, 2,2,2-trifluoroethanol | High regioselectivity for pyrroloquinazolinone formation | nih.gov |
Olefin Cleavage Reactions:
A novel and efficient approach for the synthesis of quinazolin-4(3H)-ones involves the oxidative cleavage of an olefin bond. This strategy utilizes readily available o-aminobenzamides and styrenes under metal- and catalyst-free conditions. capes.gov.brnih.gov The reaction proceeds via the oxidative cleavage of the styrene (B11656) to generate an in-situ aldehyde. nih.gov This aldehyde then condenses with the o-aminobenzamide to form an imine intermediate, which subsequently undergoes cyclization and oxidation to afford the final quinazolinone product. nih.gov This method is notable for its sustainability, use of inexpensive starting materials, and avoidance of hazardous reagents. capes.gov.brnih.gov A variety of oxidants can be employed, with tert-butyl hydroperoxide (TBHP) being an effective choice. nih.gov
Stereoselective Synthesis Methodologies
The development of stereoselective methods for the synthesis of chiral quinazolinones is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. While literature specifically detailing the stereoselective synthesis of this compound is scarce, general methodologies for the asymmetric synthesis of the quinazolinone scaffold have been established.
An efficient three-step synthesis of chiral 2,3-disubstituted 3H-quinazoline-4-one derivatives has been reported, starting from commercially available materials. nih.govacs.org The key steps involve a Mumm reaction of an imidoyl chloride with an α-amino acid, followed by a reductive cyclization. acs.org This method yields enantiomerically pure quinazolinones (ee >93%) and is particularly effective for sterically hindered substrates. nih.govacs.org
Another area of development is the atroposelective synthesis of quinazolinones that possess a C-N stereogenic axis. researchgate.net These axially chiral compounds are of interest for their unique structural properties and potential applications in materials science and as chiral ligands.
Furthermore, asymmetric synthesis of various amino acids has been achieved using chiral Ni(II) complexes of Schiff bases. nih.govnih.gov These methods, while not directly producing quinazolinones, are crucial for preparing the chiral building blocks, such as tailor-made amino acids, that could subsequently be incorporated into a quinazolinone structure through cyclization reactions. nih.govnih.gov The use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization step is a common strategy in asymmetric synthesis and is applicable to the quinazolinone system.
| Compound Name |
|---|
| This compound |
| α-Chymotrypsin |
| 2-aminobenzamide |
| 2,3-dihydroquinazolin-4(1H)-one |
| 2-amino-4-chlorobenzamide |
| titanium dioxide |
| curcumin |
| potassium persulfate |
| [bis(trifluoroacetoxy)iodo]benzene |
| 2-(3-butenyl)quinazolin-4(3Н)-one |
| pyrrolo[1,2-a]quinazolinone |
| 2,2,2-trifluoroethanol |
| styrene |
| tert-butyl hydroperoxide |
| imidoyl chloride |
| α-amino acid |
| Ni(II) complexes |
Structure Activity Relationship Sar Studies and Molecular Design
General Principles of SAR for Quinazolinone Scaffolds
The quinazolinone scaffold is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net Its biological activity is highly tunable and profoundly influenced by the nature and position of substituents on both rings. nih.govnih.gov SAR studies have consistently shown that positions 2, 3, and the substituents on the benzene ring (positions 5, 6, 7, and 8) are critical for modulating the pharmacological profile of these molecules. nih.govnih.govnih.gov
Key SAR principles for the quinazolinone scaffold include:
Position 2: Substitutions at this position are pivotal. The introduction of various groups, including substituted aryl rings, alkyl groups, or heterocyclic moieties, can lead to a wide spectrum of activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com For instance, the presence of methyl, amine, or thiol groups at this position has been noted as essential for antimicrobial properties. nih.gov
Position 3: This position is one of the most frequently modified sites. Attaching different substituents, such as aromatic rings, Schiff bases, or various heterocyclic systems, can significantly impact the compound's biological actions. researchgate.netnih.gov
Positions 6, 7, and 8: The benzene portion of the quinazolinone ring offers further opportunities for modification. The introduction of halogen atoms, like chlorine or bromine, at positions 6 and 8 has been shown to enhance antimicrobial activity. nih.gov Similarly, substitutions at position 7 are known to be favorable for certain biological activities. nih.gov
Table 1: General Structure-Activity Relationship (SAR) Principles for the Quinazolinone Scaffold
| Position on Scaffold | Type of Substitution | Impact on Research Potential | References |
|---|---|---|---|
| Position 2 | Aryl groups, alkyl groups, heterocyclic moieties, amine/thiol groups | Crucial for a wide range of activities including antimicrobial and anticancer. | nih.govresearchgate.netmdpi.com |
| Position 3 | Aromatic rings, Schiff bases, amino acids, heterocyclic systems | Highly influential in modulating and diversifying biological activities. | researchgate.netnih.govnih.gov |
| Position 4 | Substitution of the keto group with amine or substituted amines | Can enhance antimicrobial activity. | nih.gov |
| Positions 6, 7, 8 | Halogenation (e.g., Chloro, Bromo, Fluoro) | Often enhances potency and can influence pharmacokinetic properties. Chloro at C7 is linked to anticonvulsant and diuretic activities. | nih.govnih.govnih.govnih.gov |
Impact of Substitution at Position 2 (Amino Group) on Research Potentials
The 2-amino group is a key functional component of 2-amino-7-chloro-3H-quinazolin-4-one. This primary amine serves as a critical hydrogen bond donor and a versatile synthetic handle for further molecular elaboration. The presence and modification of this group significantly influence the compound's interaction with biological targets.
Research indicates that the amino group at position 2 is a crucial determinant of activity. For example, in the quest for novel anticonvulsant agents, a 2-aminophenyl group at position 3, in conjunction with other features, was found to increase anticonvulsant activity. nih.gov The primary amine at C2 can be acylated, alkylated, or used to form Schiff bases, leading to derivatives with altered electronic properties, steric profiles, and hydrogen bonding capabilities. These modifications allow for the fine-tuning of the molecule's binding affinity and selectivity for specific enzymes or receptors. Furthermore, studies on quinazoline-benzimidazole hybrids have shown that derivatization of secondary amines at the 2-position of the quinazoline (B50416) ring is a key strategy for developing potent antitumor agents. nih.gov
Influence of Halogenation at Position 7 (Chloro Group) on Molecular Interactions
The presence of a chlorine atom at position 7 of the quinazolinone ring has a profound effect on the molecule's physicochemical properties and its resulting biological activity. Halogen atoms, particularly chlorine, are strongly electron-withdrawing, which can alter the electron density distribution across the entire heterocyclic system. This electronic modulation can influence the pKa of the molecule and its ability to participate in crucial interactions within a biological target's binding site.
SAR studies have specifically highlighted the importance of halogenation on the benzene ring portion of the scaffold. nih.govresearchgate.net The 7-chloro substituent, in particular, has been associated with specific pharmacological outcomes. For instance, its presence is considered favorable for anticonvulsant activity. nih.gov Marketed drugs like Fenquizone, a diuretic, and Halofuginone, an antiprotozoal agent, feature a 7-halogen (chloro and bromo, respectively), underscoring the strategic importance of this substitution. nih.gov The chlorine atom can also participate in halogen bonding, a noncovalent interaction that can contribute to the stability of a ligand-receptor complex, thereby enhancing binding affinity and potency. acs.org
Derivatization Strategies at Other Positions (e.g., Position 3)
Position 3 of the quinazolinone ring is a prime site for derivatization, offering a straightforward path to a vast library of analogues with diverse biological activities. The nitrogen atom at this position can be readily substituted through reactions with various electrophiles. A common strategy involves the initial synthesis of a 3-amino-quinazolinone intermediate, which then serves as a versatile building block. researchgate.netresearchgate.net
This intermediate can be reacted with a wide range of aromatic aldehydes to form Schiff bases, a class of compounds that has shown significant potential. researchgate.net Other derivatization approaches include linking amino acids, peptides, or other heterocyclic rings to position 3. researchgate.netnih.gov These modifications can introduce new pharmacophoric features, alter the molecule's solubility and lipophilicity, and create additional points of interaction with biological targets, leading to enhanced or entirely new activities. nih.gov For example, linking different amino acids to position 3 has been explored to create hybrid molecules with free amino or carboxylic acid groups that can form extra hydrogen bonds with a receptor site, potentially leading to tighter binding. nih.gov
Table 2: Examples of Derivatization at Position 3 of the Quinazolinone Scaffold
| Substituent at Position 3 | Resulting Compound Class | Observed Research Potential | References |
|---|---|---|---|
| Substituted Benzylideneamino (Schiff Bases) | Schiff Bases of Quinazolinones | Anticancer, Anti-inflammatory, Analgesic | nih.govresearchgate.netresearchgate.net |
| Amino Acids (e.g., L-Glutamine) | Quinazolinone-Amino Acid Hybrids | Antitumor (EGFR inhibition) | nih.gov |
| Oxadiazole/Thiadiazole Moieties | Quinazolinone-Heterocycle Conjugates | Anticonvulsant | nih.gov |
| Substituted Phenyl Rings | 3-Aryl-Quinazolinones | Antimicrobial, Anti-inflammatory | researchgate.net |
Molecular Hybridization Approaches with this compound
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to produce compounds with improved affinity and efficacy, dual-action capabilities, or modified selectivity profiles. The this compound scaffold is an excellent candidate for this strategy, serving as a robust anchor to which other biologically active moieties can be attached. nih.gov
Hybrid compounds have been designed by combining the quinazolinone core with other active heterocycles like thiazole, triazole, or benzofuran. nih.gov For example, researchers have synthesized hybrids of quinazolinone and benzenesulfonamide (B165840) as potential dual inhibitors of EGFR and HER2. nih.gov Another approach involves creating hybrids with benzimidazole, another privileged scaffold, to develop novel antitumor agents. nih.gov This strategy of combining pharmacophores can lead to synergistic effects or the ability to address multiple targets involved in a disease state, which is a significant advantage in tackling complex conditions like cancer. nih.govnih.gov
Computational and Chemoinformatic Approaches in SAR Analysis
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of lead compounds. Chemoinformatic and computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable for understanding the complex interplay between a molecule's structure and its biological activity. nih.gov
QSAR is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. researchgate.netufv.br For quinazolinone derivatives, QSAR studies have been successfully employed to gain insights into the structural requirements for various pharmacological activities, including anticonvulsant and anticancer effects. nih.govresearchgate.net
The process involves generating a dataset of quinazolinone analogues with their corresponding biological activity data. ufv.br Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its topology, electronic properties (e.g., charge distribution), and physicochemical characteristics (e.g., van der Waals volume). nih.govresearchgate.net Using statistical methods like multiple linear regression or genetic function algorithms, a mathematical model is built that relates a combination of these descriptors to the observed activity. researchgate.netufv.br
A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.gov For instance, a QSAR study on quinazolin-4(3H)-one derivatives with anticonvulsant activity indicated that the activity was dependent on descriptors such as Broto-Moreau autocorrelation and radial distribution functions, providing a quantitative basis for the observed SAR. researchgate.netufv.br
Table 3: Common Descriptor Classes in QSAR Studies of Quinazolinones
| Descriptor Class | Description | Significance in Modeling | References |
|---|---|---|---|
| Topological Descriptors | Numerical values derived from the graph representation of a molecule, describing size, shape, and branching. | Correlates molecular shape and connectivity with activity. | nih.gov |
| Physicochemical Descriptors | Properties like molecular weight, logP (lipophilicity), and molar refractivity. | Helps model absorption, distribution, metabolism, and excretion (ADME) properties. | nih.gov |
| Electronic Descriptors | Quantify electronic aspects like partial charges, dipole moment, and orbital energies. | Important for modeling electrostatic interactions and reactivity. | nih.gov |
| Autocorrelation Descriptors | Describe the distribution of properties (e.g., atomic mass, van der Waals volume) across the molecular structure. | Found to be significant in predicting anticonvulsant activity. | researchgate.netufv.br |
| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction. | Encodes 3D structural information, useful for modeling interactions with 3D biological targets. | nih.gov |
Compound Index
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are pivotal computational strategies in drug discovery, particularly when the three-dimensional structure of the biological target is unknown. nih.govnih.gov These methods rely on the principle that a group of molecules binding to the same target and eliciting a similar biological response likely share a common set of steric and electronic features, known as a pharmacophore. This pharmacophore represents the essential interactions between a ligand and the target receptor. For the this compound scaffold, these techniques provide a framework for understanding its structural requirements for activity and for designing novel, potentially more potent analogs.
The quinazolinone nucleus is widely recognized as a "privileged structure" or a significant pharmacophore in medicinal chemistry, forming the basis for compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.neteipublication.com Ligand-based drug design for this class of compounds involves analyzing a set of known active molecules to derive a hypothetical model of the essential binding features.
A pharmacophore model for derivatives of this compound would typically be generated by aligning a series of active analogs and identifying common chemical features. The key pharmacophoric features of the this compound scaffold itself include:
Hydrogen Bond Donors (HBD): The amino group at the C2 position and the N-H at the N3 position.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4 position and the nitrogen atoms within the quinazoline ring.
Aromatic Ring (AR): The fused benzene ring, which can engage in π-π stacking interactions.
Hydrophobic Feature (HY): The chloro group at the C7 position contributes to hydrophobic interactions.
Studies on various quinazolinone derivatives have led to the development of specific pharmacophore models that highlight the importance of these features. For instance, in the design of quinazolinone-based inhibitors for targets like soluble epoxide hydrolase (sEH) or acetylcholinesterase, the amide group is often considered a primary pharmacophore feature. ijpscr.infonih.gov
The general process of ligand-based design using a pharmacophore model for this scaffold involves several steps:
Pharmacophore Model Generation: A set of biologically active quinazolinone analogs, including derivatives of this compound, are conformationally analyzed and superimposed to identify the common features responsible for their activity. This results in a 3D arrangement of pharmacophoric points.
Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases for novel molecules that match the model's features, regardless of their underlying chemical scaffold. nih.gov
Lead Optimization: The pharmacophore model guides the rational modification of the this compound core. By understanding which functional groups are crucial for binding, chemists can synthesize new derivatives with enhanced activity, selectivity, or improved pharmacokinetic properties. For example, modifying the substituent at the N3 position or the C2 position can be explored to optimize interactions with the target. rsc.org
Research on related quinazolin-4(3H)-one derivatives illustrates the practical application of these principles. In one study, a series of quinazolin-4(3H)-one derivatives were designed as potential tyrosine kinase inhibitors. The docking analysis revealed that the quinazolin-4(3H)-one core interacts with key residues in the ATP-binding site of the EGFR kinase. nih.gov Another study focused on developing dual-target inhibitors for breast cancer by synthesizing quinazolin-4(3H)-one derivatives that target both PARP1 and BRD4. nih.gov These examples, while not exclusively focused on this compound, demonstrate the power of ligand-based design in leveraging the quinazolinone pharmacophore to create novel therapeutic agents. nih.gov
The table below summarizes the key pharmacophoric features derived from the this compound scaffold, which are essential for ligand-based design.
| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction with Target |
| Hydrogen Bond Donor (HBD) | 2-amino group, N3-H | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the receptor. |
| Hydrogen Bond Acceptor (HBA) | C4-carbonyl oxygen, N1 atom | Forms hydrogen bonds with donor groups (e.g., N-H, O-H) on the receptor. |
| Aromatic Ring (AR) | Fused benzene ring of the quinazolinone core | Engages in π-π stacking or hydrophobic interactions with aromatic residues of the receptor. |
| Hydrophobic Feature (HY) | 7-chloro substituent | Occupies hydrophobic pockets within the binding site. |
Ligand-based design efforts often involve synthesizing a library of analogs where different positions on the quinazolinone scaffold are systematically modified. The resulting structure-activity relationship (SAR) data is then used to refine the pharmacophore model. The table below shows hypothetical modifications to the this compound scaffold to illustrate the ligand-based design process.
| Compound | R1 (at N3) | R2 (at C2) | R3 (at C7) | Design Rationale |
| Lead Compound | H | -NH₂ | Cl | Starting scaffold with core pharmacophoric features. |
| Analog 1 | -CH₃ | -NH₂ | Cl | Explore impact of small alkyl substitution at N3 on steric tolerance and hydrophobic interactions. |
| Analog 2 | -Phenyl | -NH₂ | Cl | Investigate potential for additional π-π stacking interactions via N3-phenyl group. |
| Analog 3 | H | -NH-CH₃ | Cl | Evaluate the effect of modifying the hydrogen bonding capacity of the 2-amino group. |
| Analog 4 | H | -NH₂ | F | Assess the influence of a different halogen at C7 on electronic properties and hydrophobic interactions. |
Through such iterative cycles of design, synthesis, and biological evaluation, guided by pharmacophore models, the this compound scaffold can be optimized to yield potent and selective drug candidates.
Mechanistic Investigations of 2 Amino 7 Chloro 3h Quinazolin 4 One
Reaction Mechanism Studies for Synthesis
The synthesis of the 2-amino-7-chloro-3H-quinazolin-4-one core structure is typically achieved through cyclization reactions involving appropriately substituted anthranilic acid derivatives. One common pathway begins with a substituted anthranilic acid, which is treated with urea (B33335) and heated. nih.gov For the target compound, this would involve 4-chloro-2-aminobenzoic acid.
A plausible general mechanism, derived from multicomponent reaction strategies, involves the following steps aurigeneservices.com:
Nucleophilic Attack and Ring Opening: The synthesis can be initiated from an isatoic anhydride (B1165640) derivative. An amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring.
Decarboxylation: The resulting intermediate undergoes decarboxylation to yield a substituted 2-aminobenzamide (B116534).
Cyanation and Cyclization: In a one-pot synthesis, an electrophilic cyanating agent can be used. The 2-aminobenzamide derivative's aromatic amine group performs a nucleophilic attack on the nitrile group of the cyanating agent. This is followed by heterocyclization to form the quinazolinone ring. aurigeneservices.com
Another established method involves the reaction of 2-aminobenzamides with various reagents. For instance, 2-aminobenzamides can react with aldehydes, followed by an oxidative dehydrogenation step to yield the quinazolin-4(3H)-one ring system. organic-chemistry.org A metal-free approach utilizes the reaction of 2-aminobenzamides with styrenes under oxidative conditions to form the quinazolinone product. mdpi.com The reaction of 2-amino-N-methylbenzamide with DMSO as a carbon source and H₂O₂ as an oxidant has also been reported, proceeding through a radical mechanism. acs.org
A widely used laboratory synthesis for related structures involves treating a substituted 2-aminobenzamide with an appropriate aldehyde, catalyzed by p-toluenesulfonamide (B41071) at high temperatures, to achieve the final quinazolin-4(3H)-one structure. nih.gov
Molecular Interaction Mechanisms with Biological Research Targets
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets, particularly enzymes involved in cell signaling and proliferation.
Kinases: Derivatives of quinazolin-4(3H)-one are potent inhibitors of various protein kinases, often by competing with ATP for its binding site in the enzyme's catalytic cleft. nih.gov Molecular docking studies on related quinazolin-4(3H)-one derivatives have elucidated their binding modes with several key kinases. nih.gov
Epidermal Growth Factor Receptor (EGFR): These compounds can act as ATP-competitive Type-I inhibitors. Docking analyses show interactions with key residues in the ATP-binding site, including conventional hydrogen bonds with Met793 and Thr790. nih.gov Other interactions involve van der Waals forces with residues like Gln791, Ala743, and Leu788, as well as pi-alkyl interactions with Val726 and Leu844. nih.gov Critically, some derivatives form hydrogen bonds with the DFG motif residue Asp855, a key interaction for potent inhibition. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Against CDK2, quinazolinone derivatives can function as ATP non-competitive Type-II inhibitors. Their binding mechanism involves interactions with residues outside the primary ATP site. nih.gov For example, hydrogen bonds may form with Asp86, Leu83, and Gln131, along with pi-pi stacking with His84 and pi-alkyl interactions with Ala31 and Ile10. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2): The inhibition mechanism can vary. Some derivatives act as ATP non-competitive Type-II inhibitors, lacking interactions with the DFG motif. nih.gov Others can act as ATP-competitive Type-I inhibitors by forming crucial hydrogen bonds with the DFG motif residue Asp863. nih.gov
Aurora Kinase A: Certain quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora Kinase A. mdpi.com Inhibition of this kinase disrupts mitotic progression and can induce apoptosis in cancer cells. mdpi.com
Interactive Table: Kinase Interaction Data for Quinazolinone Scaffolds
| Kinase Target | Inhibition Type | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| EGFR | ATP Competitive (Type I) | Met793, Thr790, Asp855 | Hydrogen Bond |
| Val726, Ala743, Leu844 | Pi-Alkyl/Hydrophobic | ||
| CDK2 | ATP Non-competitive (Type II) | Asp86, Leu83, Gln131 | Hydrogen Bond |
| His84, Ala31, Ile10 | Pi-Pi Stacking / Pi-Alkyl | ||
| HER2 | ATP Competitive (Type I) or Non-competitive (Type II) | Asp863 (DFG motif) | Hydrogen Bond |
| Thr798, Met801 | Hydrophobic | ||
| VEGFR-2 | ATP Competitive (Type I) | Cys919, Asp1046 | Hydrogen Bond |
Cholinesterases: The quinazolinone scaffold has been explored for the development of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease research. nih.gov These inhibitors are often designed as dual-binding site ligands, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The CAS is located at the bottom of a deep gorge and contains the catalytic triad, while the PAS is situated at the gorge's entrance. nih.gov The binding typically involves cation-pi interactions between the ligand and aromatic residues like Trp84 and Phe330 in the CAS, and pi-pi stacking with Trp279 in the PAS. nih.gov
Topoisomerases: Certain quinazoline (B50416) derivatives have been investigated as topoisomerase II inhibitors. nih.gov The proposed mechanism involves intercalation of the planar quinazoline ring system between the base pairs of DNA. This interaction stabilizes the DNA-topoisomerase II cleavage complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. nih.gov The interaction is often enhanced by substituents on the quinazoline core that can form additional hydrogen bonds or hydrophobic interactions with the DNA or the enzyme. nih.gov A water-metal ion bridge, anchored by specific serine and acidic residues in the enzyme, has also been proposed to mediate the interaction between some related compounds and topoisomerase IV. nih.gov
The structural features of 2-amino-quinazoline derivatives make them suitable ligands for various G protein-coupled receptors (GPCRs).
Adenosine A₂A Receptor (A₂AR): 2-Aminoquinazoline derivatives have been identified as potent A₂A receptor antagonists. mdpi.com Molecular modeling suggests that the quinazoline core fits into the receptor's binding pocket, where a furan (B31954) moiety attached at the C4-position can engage in aromatic hydrophobic interactions with Trp246 and His250. mdpi.com Furthermore, the oxygen of the furan can form a hydrogen bond with the side chain of Asn253, anchoring the ligand within the binding site. mdpi.com
Metabotropic Glutamate Receptor 7 (mGlu7): A quinazolin-4-one derivative has been identified as a negative allosteric modulator (NAM) of the mGlu7 receptor. nih.gov As a NAM, the compound does not compete with the endogenous ligand (glutamate) at the orthosteric site but binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or ability to be activated by glutamate.
The interactions of this compound derivatives at the enzyme and receptor level translate into the modulation of critical cellular pathways.
Kinase Signaling Pathways: By inhibiting protein kinases such as EGFR, HER2, and VEGFR-2, these compounds can block the downstream signaling cascades they control. nih.govnih.gov For example, inhibition of the EGFR pathway can prevent the activation of the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. This ATP-competitive inhibition effectively halts the signal transduction that drives tumor growth. nih.gov
Cell Cycle Regulation: Inhibition of cell cycle kinases like CDK2 and Aurora Kinase A directly impacts cell division. nih.govmdpi.com Blocking Aurora Kinase A, for instance, has been shown to induce a G2/M phase arrest in the cell cycle, preventing cells from entering mitosis and ultimately triggering apoptosis. mdpi.com
DNA Damage Response: By acting as topoisomerase II poisons, quinazoline derivatives induce DNA double-strand breaks. nih.gov This damage activates the cell's DNA damage response pathways, which, if the damage is too severe to be repaired, will lead to the initiation of programmed cell death (apoptosis).
Studies on Tautomerism and Conformational Dynamics
The 2-amino-3H-quinazolin-4-one scaffold can exist in different tautomeric forms, primarily involving keto-enol and amine-imine tautomerism. The predominant form is the 4(3H)-one, which is a vinylogous amide.
Keto-Enol Tautomerism: Spectroscopic studies on related quinazolin-4-one derivatives confirm the existence of a keto-enol equilibrium. nih.gov
Keto Form (Amide): This is the 2-amino-7-chloro-3H-quinazolin-4-one form. It contains a carbonyl group (C=O) at the C4 position.
Enol Form (Hydroxy): This is the 2-amino-7-chloro-quinazolin-4-ol form, featuring a hydroxyl group (O-H) at the C4 position and a fully aromatic pyrimidine (B1678525) ring.
The equilibrium between these two forms is significantly influenced by the solvent environment. In polar aprotic solvents like DMSO, the keto form is generally favored. nih.gov In contrast, non-polar solvents such as chloroform (B151607) can shift the equilibrium to favor the enol form. nih.gov This phenomenon can be confirmed using spectroscopic techniques like ¹H-NMR and ¹³C-NMR, where distinct signals for both the ketonic carbon (around δ 204 ppm) and the enolic carbon (around δ 155 ppm) can be observed. nih.gov
Amine-Imine Tautomerism: The 2-amino group can also participate in tautomerism with the adjacent ring nitrogen, leading to an imine form.
Amino Form: This is the standard 2-amino -7-chloro-3H-quinazolin-4-one.
Imino Form: This tautomer is the 2-imino -7-chloro-2,3-dihydroquinazolin-4-one.
The amino form is generally considered to be the more stable and predominant tautomer under physiological conditions. The existence and relative stability of these tautomers are crucial as they can present different hydrogen bond donor/acceptor patterns, which can significantly affect molecular recognition and binding affinity to biological targets.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties and reactivity of quinazolinone derivatives. DFT calculations, often employing methods like B3LYP with various basis sets, are used to determine molecular geometries, electronic properties, and reaction mechanisms with a high degree of accuracy. These calculations are fundamental to understanding the stability and binding affinities of molecules in drug design.
For quinazolinone systems, DFT studies have been instrumental in understanding their structural features and reactivity. For instance, the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's kinetic stability. A larger HOMO-LUMO energy gap generally indicates higher chemical stability and lower reactivity. In studies of related quinazolinone derivatives, the HOMO-LUMO energy gap has been used to rank the chemical reactivity of a series of synthesized compounds.
Furthermore, DFT calculations can predict various molecular properties and reactivity descriptors. These computational investigations help in understanding the electronic structure and predicting the most probable sites for electrophilic and nucleophilic attacks, which is crucial for understanding the chemical behavior of the compound.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a biological target. These methods are widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
In the context of quinazolinone derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, derivatives of the quinazolinone scaffold have been docked into the active sites of enzymes like DNA gyrase to explore their potential as antibacterial agents. These studies have shown that the quinazolinone moiety can form crucial hydrogen bond interactions with amino acid residues in the active site of the target protein.
MD simulations provide a more dynamic picture of the ligand-receptor interactions over time, allowing for the assessment of the stability of the docked complex. For quinazolinone derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the interaction energies, providing a more detailed understanding of the binding mode.
ADME-Related Computational Prediction Methodologies
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico ADME predictions allow for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. Various computational tools and web servers, such as SwissADME and admetSAR, are used to predict a range of ADME properties.
For quinazolinone analogues, in silico ADME-Tox profiling has been conducted to assess their drug-likeness and potential toxicity. These studies predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or mutagenicity. The results of these predictions are crucial for guiding the optimization of lead compounds to improve their pharmacokinetic properties. For instance, in silico studies on some 2,3-disubstituted quinazolin-4-one analogs have indicated good oral bioavailability and skin permeability, but also potential for hepatotoxicity and mutagenicity mdpi.com.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide detailed information about the distribution of electrons within a molecule, which can be used to predict its reactivity towards other chemical species. The tautomeric equilibrium of quinazolinones, for example, has a significant impact on their reactivity. The lactam-lactim tautomerism can influence the site of electrophilic and nucleophilic attack.
Electrophilic substitution reactions, such as nitration, on the quinazolinone ring have been studied, and the position of substitution can be influenced by the presence and nature of other substituents on the ring. For example, nitration of 4(3H)-quinazolinones typically occurs at the 6-position, but the presence of an ortho-directing group at the 7-position can lead to substitution at the 8-position as well rsc.org. Nucleophilic attack, on the other hand, is highly favored at the 4-position of the quinazoline (B50416) ring.
Computational analyses, including the calculation of molecular electrostatic potential (MEP) maps, can visually represent the electron-rich and electron-poor regions of a molecule, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. These theoretical predictions are invaluable for designing synthetic routes and understanding the chemical behavior of 2-amino-7-chloro-3H-quinazolin-4-one.
Exploration of Diverse Biological Research Targets and Applications
Investigation as Scaffolds for Modulating Cellular Processes
The 2-amino-7-chloro-3H-quinazolin-4-one backbone is a privileged structure in drug discovery, lending itself to modifications that yield compounds capable of interacting with various biological targets. Its structural features allow for the strategic placement of different functional groups, enabling the fine-tuning of pharmacological activity and specificity.
Studies on Anti-Proliferative Research Agents
The quinazolinone skeleton is a well-established pharmacophore in the design of anti-cancer agents. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Research has shown that substitutions on the quinazolinone ring system can lead to potent anti-proliferative activity. mdpi.com For instance, certain halogen-substituted 4(3H)-quinazolinone derivatives have demonstrated significant inhibitory effects against breast cancer cell lines such as MCF-7. researchgate.net
Studies have explored the synthesis of novel quinazoline-containing 1,2,3-triazole compounds designed to act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, a key target in restricting tumor angiogenesis. nih.gov These compounds have shown potent cytotoxic effects, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov Similarly, other research has focused on developing quinazolin-4(3H)-one derivatives as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4), which are crucial targets in breast cancer therapy. nih.gov
Table 1: Anti-Proliferative Activity of Selected Quinazolinone Derivatives
| Compound Derivative | Target/Cell Line | Key Research Finding | Source |
|---|---|---|---|
| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | MCF-7 (Breast Cancer) | Exhibited potent cytotoxicity with an IC50 value of 6.8 μM. | researchgate.net |
| Quinazoline-containing 1,2,3-triazole (4-TCPA) | VEGFR2 | Demonstrated potent cytotoxic effects and induced apoptosis, acting as a VEGFR2 inhibitor. | nih.gov |
| Compound 19d (A BRD4/PARP1 dual inhibitor) | BRD4 and PARP1 | Showed micromolar enzymatic potencies against both BRD4 and PARP1, inducing apoptosis in breast cancer cells. | nih.gov |
| 2-Aryl-substituted quinazolines | Various cancer cell lines | Showed moderate antiproliferative potency. | mdpi.com |
Exploration of Anti-Inflammatory Pathways
Quinazolinone derivatives have been a subject of interest in the search for new anti-inflammatory agents. nih.gov Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. A study involving the design and synthesis of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones investigated their anti-inflammatory potential through docking studies with the COX-II protein. researchgate.net This research indicated that some of the synthesized compounds exhibited moderate to significant anti-inflammatory activity when compared to the standard drug diclofenac. researchgate.net
Further studies have synthesized series of 2,3-disubstituted 4(3H)-quinazolinone derivatives and evaluated their in-vitro inhibition of COX-1 and COX-2 enzymes. nih.gov Certain compounds within these series displayed potent anti-inflammatory effects, with some showing selective inhibitory activity towards COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Table 2: Anti-Inflammatory Activity of Selected Quinazolinone Derivatives
| Compound Derivative | Target Pathway | Key Research Finding | Source |
|---|---|---|---|
| 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones | COX-II Protein | Docking analysis and in-vivo tests showed moderate to significant anti-inflammatory activity. | researchgate.net |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone series | COX-1/COX-2 Inhibition | Several compounds exhibited potent anti-inflammatory activity and were identified as potent and selective COX-2 inhibitors. | nih.gov |
Research into Antimicrobial Interaction Mechanisms
The this compound scaffold has been extensively used to generate derivatives with broad-spectrum antimicrobial properties. nih.gov These compounds have been tested against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. biomedpharmajournal.orgsphinxsai.comnih.gov
The mechanisms of action for these antimicrobial activities are varied. One line of research has focused on the inhibition of essential bacterial enzymes. For example, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been synthesized and shown to target and inhibit E. coli DNA gyrase, an enzyme crucial for DNA replication. mdpi.com Another identified mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are vital for bacterial cell wall synthesis. A specific 4(3H)-quinazolinone derivative was found to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a mechanism similar to that of β-lactam antibiotics. nih.gov
Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound Derivative | Target Organism/Mechanism | Key Research Finding | Source |
|---|---|---|---|
| 7-chloro-2-(3-chloropropyl)-3-[(substituted benzylidene) amino]quinazolin-4-(3H)-ones | Gram-positive and Gram-negative bacteria, Fungi | Some derivatives displayed marked activity against tested microorganisms. | sphinxsai.com |
| Formyl-pyrazole derivative 5a | E. coli DNA gyrase | Showed potent inhibition of the target enzyme with an IC50 value of 3.19 µM. | mdpi.com |
| Quinazolinone 2 | PBP1 and PBP2a in MRSA | Inhibited bacterial cell wall synthesis by targeting PBPs, showing efficacy in an MRSA mouse model. | nih.gov |
| N-hexyl substituted isatin-quinazoline derivative | Gram-positive/negative bacteria and fungi | Found to be relatively active against a range of screened microbial species. | nih.gov |
Studies on Neurodegenerative Research Pathways (e.g., Alzheimer's Disease)
The quinazoline (B50416) scaffold is recognized for its potential in developing treatments for Central Nervous System (CNS) disorders, including Alzheimer's disease. nih.gov Alzheimer's is a complex, multifactorial disease, making multi-target drugs a highly sought-after therapeutic strategy. nih.gov Quinazoline derivatives have been investigated as inhibitors of several key targets implicated in the progression of Alzheimer's disease. mdpi.com
Research has shown that these compounds can act as inhibitors of cholinesterases (both Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govresearchgate.net Furthermore, quinazoline-based molecules are being explored for their ability to modulate the processing of β-amyloid peptides and inhibit the hyperphosphorylation of tau protein, two of the main pathological hallmarks of Alzheimer's disease. nih.govmdpi.com
Table 4: Activity of Quinazolinone Derivatives in Neurodegenerative Disease Research
| Compound Type | Target Pathway | Key Research Finding | Source |
|---|---|---|---|
| Imines bearing quinazolin-4(3H)-one | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Showed inhibitory properties against both AChE and BChE. | researchgate.net |
| Quinazoline derivatives | β-amyloid, tau protein, cholinesterases | Literature review reveals potential as modulators/inhibitors of key Alzheimer's disease targets. | nih.gov |
| Quinazoline-based compounds | β-amyloid aggregation | Demonstrated potential in inhibiting the Aβ aggregation pathway. | mdpi.com |
Antiviral Research (e.g., SARS-CoV-2, MERS-CoV Target Identification)
In response to the global threat of coronaviruses, significant research has been directed towards identifying effective antiviral agents. The this compound scaffold has emerged as a promising starting point for the development of inhibitors against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and Middle East respiratory syndrome coronavirus (MERS-CoV). nih.govnih.govresearchgate.net
Researchers have designed and synthesized a series of derivatives based on this core structure. nih.gov One particularly potent compound, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, demonstrated significant inhibitory activity against SARS-CoV-2 with a half-maximal inhibitory concentration (IC50) of less than 0.25 μM and against MERS-CoV with an IC50 below 1.1 μM, all while showing no cytotoxicity. nih.govnih.govresearchgate.net Subsequent optimization studies focused on improving the pharmacokinetic properties of these lead compounds to enhance their potential as orally administered antiviral drugs. researchgate.netnih.govresearchgate.net These efforts led to the development of N-acetylated derivatives with improved metabolic stability and in vivo exposure. nih.govresearchgate.net
Table 5: Antiviral Activity of this compound Derivatives
| Compound | Virus Target | Activity (IC50) | Cytotoxicity (CC50) | Source |
|---|---|---|---|---|
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 μM | > 25 μM | nih.govnih.gov |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | MERS-CoV | < 1.1 μM | > 25 μM | nih.govnih.gov |
| N-acetyl derivative 2b | SARS-CoV-2 | 0.29 μM | Not specified | nih.gov |
| N-acetyl derivative 2c | SARS-CoV-2 | 0.11 μM | Not specified | nih.gov |
Role in Chemical Probe Development
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The this compound scaffold is an excellent starting point for the development of such probes due to its synthetic tractability and its proven ability to serve as a basis for high-affinity ligands for various protein classes.
Its role in chemical probe development is evident in the creation of selective kinase inhibitors. mdpi.com By systematically modifying the scaffold, researchers can develop compounds that selectively inhibit specific kinases, allowing for the interrogation of their roles in cellular signaling pathways. For example, derivatives have been screened against large panels of kinases to identify selective inhibitors, which can then be used as probes to dissect complex biological processes. mdpi.com
Furthermore, this scaffold has been instrumental in developing dual-target or multi-target inhibitors, which serve as sophisticated chemical probes to investigate the interplay between different signaling pathways. The development of dual BRD4 and PARP1 inhibitors from a quinazolinone base is a prime example, providing a tool to study the synergistic effects of inhibiting both targets in cancer biology. nih.gov The creation of these specialized molecules underscores the value of the this compound structure as a foundational element in chemical probe design for modern biological research.
Analytical and Spectroscopic Characterization Methodologies for 2 Amino 7 Chloro 3h Quinazolin 4 One
NMR Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-amino-7-chloro-3H-quinazolin-4-one, both ¹H and ¹³C NMR provide critical data for confirming its structure. The spectra are typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and has well-characterized residual peaks.
¹H NMR Spectroscopy: The proton NMR spectrum of the 7-chloro-quinazolin-4-one core is well-defined. The aromatic protons on the benzene (B151609) ring portion of the quinazolinone system exhibit distinct chemical shifts and coupling patterns. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to H-6. The proton at position 8 (H-8) would likely be a singlet or a narrow doublet due to a small meta-coupling to H-6. The proton at H-6 would appear as a doublet of doublets, showing coupling to both H-5 and H-8. The protons of the amino group (-NH₂) at position 2 and the lactam proton (N³-H) at position 3 would appear as broad singlets, and their chemical shifts can be sensitive to concentration and temperature. Their identity can be confirmed by D₂O exchange experiments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically deshielded and appears at a low field, typically around 160-163 ppm. The carbon atom attached to the amino group (C-2) and the carbon atoms of the aromatic ring can be assigned based on their chemical shifts and by comparison with data from structurally similar compounds, such as 7-chloro-2-phenylquinazolin-4(3H)-one and 7-fluoro-2-methylquinazolin-4(3H)-one. The carbon atom bearing the chlorine (C-7) will also have a characteristic chemical shift.
| Position | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2-NH₂ | ¹H | ~6.5 - 7.5 | Broad Singlet |
| 3-NH | ¹H | ~11.0 - 12.5 | Broad Singlet |
| H-5 | ¹H | ~8.0 - 8.2 | d |
| H-6 | ¹H | ~7.2 - 7.4 | dd |
| H-8 | ¹H | ~7.7 - 7.9 | d |
| C-2 | ¹³C | ~150 - 155 | s |
| C-4 | ¹³C | ~160 - 163 | s |
| C-4a | ¹³C | ~114 - 118 | s |
| C-5 | ¹³C | ~127 - 129 | s |
| C-6 | ¹³C | ~123 - 125 | s |
| C-7 | ¹³C | ~139 - 141 | s |
| C-8 | ¹³C | ~121 - 123 | s |
| C-8a | ¹³C | ~148 - 150 | s |
Note: Predicted values are based on data from structurally related quinazolinone derivatives.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₆ClN₃O, giving it a monoisotopic molecular weight of approximately 195.02 g/mol .
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used to obtain high-resolution mass spectra. For this compound, HRMS would show the protonated molecule [M+H]⁺ at an m/z value very close to 196.0276. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two major peaks for the molecular ion: [M+H]⁺ and [M+2+H]⁺, separated by two mass units, with an intensity ratio of about 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.
Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can reveal the fragmentation pathways. Based on studies of similar quinazolinone structures, fragmentation of the molecular ion (m/z 195) could involve the loss of a neutral molecule of carbon monoxide (CO, 28 Da) from the quinazolinone ring, a common fragmentation for such systems. Subsequent fragmentations might include the loss of HCN or cleavage of the benzene ring.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: Two distinct N-H stretching bands are anticipated. The lactam N-H group (at N-3) typically shows a broad absorption in the range of 3200-3400 cm⁻¹. The primary amino group (-NH₂) at C-2 will exhibit two bands: one for the symmetric and one for the asymmetric stretching vibration, usually found between 3300 and 3500 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the C=O (amide I band) of the lactam ring is expected in the region of 1660-1700 cm⁻¹. This is a highly characteristic peak for the quinazolin-4-one core.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinazoline (B50416) ring and the C=C bonds of the aromatic system typically appear in the 1500-1620 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bond (amide II band) is expected around 1550-1650 cm⁻¹.
C-Cl Stretching: The absorption due to the C-Cl bond stretch is generally found in the fingerprint region, between 700 and 850 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Lactam (N-H) | Stretch | 3200 - 3400 | Medium, Broad |
| Carbonyl (C=O) | Stretch (Amide I) | 1660 - 1700 | Strong |
| Aromatic/Imine (C=C/C=N) | Stretch | 1500 - 1620 | Medium-Strong |
| Lactam (N-H) | Bend (Amide II) | 1550 - 1650 | Medium |
| Aromatic C-H | Bend (out-of-plane) | 800 - 900 |
Future Directions and Emerging Research Trends
Development of Novel Synthetic Methodologies
The synthesis of quinazolinone derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. Traditional methods for creating the quinazolinone core often involve the reaction of anthranilic acid derivatives with various reagents. acs.org However, recent research has focused on overcoming the limitations of these conventional approaches, such as harsh reaction conditions and the generation of significant waste.
Modern synthetic strategies are increasingly embracing multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like 2-amino-3-substituted quinazolinones in a single step from simple precursors. researchgate.net One such innovative MCR strategy involves the use of isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent, which proceeds through a cascade of reactions including ring opening, decarboxylation, and heterocyclization to yield the desired quinazolinone framework. researchgate.net
Furthermore, the principles of green chemistry are being integrated into synthetic protocols. For instance, microwave-assisted synthesis has emerged as a faster, more energy-efficient alternative to conventional heating for producing quinazolinone derivatives. nih.gov These methods not only accelerate the synthesis but also align with the growing demand for sustainable chemical processes.
Advanced Computational Design of Derivatives
Computational chemistry is playing a pivotal role in the rational design of novel derivatives of 2-amino-7-chloro-3H-quinazolin-4-one. By employing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the biological activity of newly designed compounds before their actual synthesis. nih.gov This in silico approach significantly streamlines the drug discovery process by prioritizing compounds with the highest potential for desired therapeutic effects.
For the broader class of quinazolinone derivatives, computational studies have been instrumental in identifying key structural features that govern their interaction with biological targets. nih.govnih.gov For example, docking studies have been used to explore the binding patterns of quinazolinone-pyrimidine hybrids with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies help in understanding the crucial interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the receptor's active site. Such insights are invaluable for designing more potent and selective inhibitors. The application of these computational tools to the this compound scaffold is a promising avenue for developing derivatives with enhanced efficacy for various diseases.
Discovery of New Biological Research Targets
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov Derivatives of this scaffold have demonstrated a multitude of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. researchgate.netnih.govnih.govnih.gov
A key area of future research is the identification of novel biological targets for derivatives of this compound. For instance, certain quinazolinone-7-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an emerging target for cardiovascular and inflammatory diseases. acs.org Structure-activity relationship (SAR) studies on these derivatives have revealed that the quinazolinone core plays a crucial role in their binding affinity. acs.org
Moreover, the versatility of the quinazolinone ring allows for its incorporation into hybrid molecules, combining its pharmacophore with other biologically active moieties to create compounds with dual-target activity. This molecular hybridization strategy has been employed to develop inhibitors of both PI3K and HDAC, two important targets in cancer therapy. nih.gov The exploration of new biological targets for this compound derivatives holds the potential to uncover novel therapeutic applications for this versatile scaffold.
Integration with High-Throughput Screening in Research
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large chemical libraries for their biological activity against a specific target. ox.ac.uk The integration of HTS with the development of quinazolinone-based compounds is accelerating the discovery of new lead compounds for drug development. nih.gov
Quantitative HTS (qHTS) offers a significant advantage over traditional single-concentration screening by generating concentration-response curves for thousands of compounds in a single experiment. nih.gov This provides detailed information on the potency and efficacy of the compounds, allowing for the rapid identification of promising candidates and the elucidation of structure-activity relationships directly from the primary screen. nih.gov
Libraries of quinazolinone derivatives are being screened using HTS assays to identify inhibitors of various targets, including enzymes and protein-protein interactions. mdpi.comnih.gov For example, HTS has been used to screen for inhibitors of the Hsp90 chaperone machinery, a key target in cancer. mdpi.com The application of HTS to libraries of this compound derivatives will undoubtedly expedite the discovery of novel bioactive molecules.
Green Chemistry Innovations for Sustainable Production
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically active compounds, including quinazolinones. The focus is on developing sustainable methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.org
Recent innovations in the green synthesis of quinazolinones include the use of environmentally benign solvents, catalysts, and energy sources. For example, H2O2 has been employed as a green oxidant in the synthesis of the quinazolinone scaffold. acs.org This method avoids the use of transition metals and other harsh reagents. Other green approaches include catalyst-free reactions and the use of biodegradable catalysts. nih.gov The development of such sustainable synthetic routes for this compound and its derivatives is crucial for the environmentally responsible production of these important compounds.
Q & A
Q. What are the optimized synthetic routes for 2-amino-7-chloro-3H-quinazolin-4-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization of substituted anthranilic acid derivatives with urea/thiourea or via condensation reactions. Key factors include:
- Catalysts : KAl(SO₄)₂·12H₂O improves reaction efficiency by facilitating cyclization at 80–100°C .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 20 minutes) and increases yields (e.g., 75% to 89%) compared to conventional heating .
- Solvent systems : Ethanol or acetic acid under reflux enhances intermediate stability .
Table 1 : Comparative synthesis methods
| Method | Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional heating | 6 h | 75 | |
| Microwave irradiation | 20 min | 89 |
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
Methodological Answer: Structural validation requires multi-technique approaches:
Q. What standardized protocols are recommended for evaluating the antimicrobial activity of quinazolinone derivatives?
Methodological Answer:
- Agar diffusion assays : Follow CLSI guidelines (e.g., M2-A4, M7-A5) using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .
- MIC determination : Broth microdilution with 96-well plates; typical MIC ranges for active derivatives: 8–64 µg/mL .
- Positive controls : Use ciprofloxacin (1–2 µg/mL) to validate assay sensitivity .
Advanced Research Questions
Q. How can contradictions in biological activity data between similar quinazolinone derivatives be resolved?
Methodological Answer:
- Reproducibility checks : Validate assays across independent labs using identical strains and protocols .
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., 7-Cl vs. 7-F) to isolate activity contributors .
- Multi-parametric modeling : Use machine learning to correlate logP, polar surface area, and H-bond donors with activity trends .
Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
Q. How can computational methods guide the design of quinazolinone derivatives with targeted kinase inhibition?
Methodological Answer:
- Molecular docking : Screen against EGFR (PDB: 1M17) or Aurora kinase (PDB: 4N3D) to prioritize synthetic targets .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond interactions with catalytic lysine residues .
- Free energy calculations : Use MM-GBSA to rank derivatives by predicted ΔG (e.g., < -40 kcal/mol indicates high affinity) .
Q. What analytical techniques resolve discrepancies in reaction mechanisms proposed for quinazolinone synthesis?
Methodological Answer:
Q. How can researchers mitigate toxicity risks during in vivo testing of quinazolinone derivatives?
Methodological Answer:
- Acute toxicity screening : Perform OECD 423 tests in rodents, monitoring ALT/AST levels for hepatotoxicity .
- Metabolite profiling : Use LC-HRMS to identify reactive intermediates (e.g., epoxides) for structural modification .
- CYP450 inhibition assays : Prioritize derivatives with IC₅₀ > 10 µM to avoid drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
